molecular formula C30H26N2O4 B6490299 3-(2-ethoxynaphthalene-1-amido)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide CAS No. 888459-17-4

3-(2-ethoxynaphthalene-1-amido)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide

Cat. No. B6490299
CAS RN: 888459-17-4
M. Wt: 478.5 g/mol
InChI Key: INSWCYNASUGUEH-UHFFFAOYSA-N
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Description

3-(2-ethoxynaphthalene-1-amido)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide, or 3-ENPB-2-carboxamide, is a novel synthetic compound that has been studied for its potential applications in a variety of scientific research fields. In particular, its ability to act as a ligand for G-protein coupled receptors (GPCRs) has made it an attractive target for study. We will also discuss potential future directions of research involving this compound.

Scientific Research Applications

3-ENPB-2-carboxamide has been studied for its potential applications in a variety of scientific research fields. In particular, its ability to act as a ligand for G-protein coupled receptors (3-(2-ethoxynaphthalene-1-amido)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide) has made it an attractive target for study. It has been found to be a potent agonist for the human serotonin 5-HT1A receptor, and has been used to study the pharmacology of this receptor. Additionally, it has been used to investigate the pharmacology of the human dopamine D2 receptor.

Mechanism of Action

The mechanism of action of 3-ENPB-2-carboxamide is not yet fully understood. However, it is hypothesized that it acts as an agonist at G-protein coupled receptors, such as the 5-HT1A and D2 receptors. This is thought to occur through the binding of the compound to the receptor, which then triggers a conformational change in the receptor and initiates a signal transduction cascade.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-ENPB-2-carboxamide are not yet fully understood. However, it has been found to be a potent agonist for the human serotonin 5-HT1A receptor, and has been used to study the pharmacology of this receptor. Additionally, it has been used to investigate the pharmacology of the human dopamine D2 receptor.

Advantages and Limitations for Lab Experiments

The advantages of using 3-ENPB-2-carboxamide for lab experiments include its high potency and selectivity for G-protein coupled receptors, such as the 5-HT1A and D2 receptors. Additionally, it is relatively easy to synthesize, and is relatively stable in aqueous solutions. However, there are some limitations to using this compound for lab experiments. For example, it is not soluble in most organic solvents, making it difficult to use in certain types of experiments. Additionally, its relatively low solubility in aqueous solutions can make it difficult to use in certain types of experiments.

Future Directions

Due to its potential applications in a variety of scientific research fields, there are many potential future directions of research involving 3-ENPB-2-carboxamide. For example, further research could be done to investigate its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research could be done to investigate its potential use in drug design and development, as well as its potential use in other areas of scientific research. Finally, further research could be done to investigate its potential use as a tool for studying the pharmacology of G-protein coupled receptors.

Synthesis Methods

The synthesis of 3-ENPB-2-carboxamide has been well-documented in the scientific literature. The basic method involves the reaction of 2-ethoxynaphthalene-1-amido-4-ethylphenyl-1-benzofuran-2-carboxylic acid with ethyl chloroformate in the presence of a base. The resulting product is purified by column chromatography and then recrystallized from aqueous ethanol. The final product is a white solid with a melting point of 125°C.

properties

IUPAC Name

3-[(2-ethoxynaphthalene-1-carbonyl)amino]-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26N2O4/c1-3-19-13-16-21(17-14-19)31-30(34)28-27(23-11-7-8-12-24(23)36-28)32-29(33)26-22-10-6-5-9-20(22)15-18-25(26)35-4-2/h5-18H,3-4H2,1-2H3,(H,31,34)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSWCYNASUGUEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=C(C=CC5=CC=CC=C54)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-ethoxynaphthalene-1-amido)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide

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